2-Phenyl-2,6-diazaspiro[3.3]heptane hydrochloride
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Overview
Description
2-Phenyl-2,6-diazaspiro[3.3]heptane hydrochloride is a spirocyclic compound characterized by a unique three-dimensional structure. This compound belongs to the class of spiro[3.3]heptanes, which are known for their distinctive spatial configurations and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-2,6-diazaspiro[3.3]heptane hydrochloride typically involves multi-step reactions. One common method includes the cyclization of di-electrophiles and di-nucleophiles. This process often involves the use of dichloroketene and olefins through successive [2+2] cycloadditions . Another approach involves double substitution reactions, which offer higher yields and often eliminate the need for purification through chromatography .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, are likely applied to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-2,6-diazaspiro[3.3]heptane hydrochloride undergoes various chemical reactions, including:
Reduction: This process involves the removal of oxygen or the addition of hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction could produce amines or hydrocarbons .
Scientific Research Applications
2-Phenyl-2,6-diazaspiro[3.3]heptane hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: The compound’s stability and reactivity make it valuable in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Phenyl-2,6-diazaspiro[3.3]heptane hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 6-amino-2-thiaspiro[3.3]heptane hydrochloride
- 2-azaspiro[3.3]heptane-6-carboxylic acid
- 6-benzyl-2-phenyl-2,6-diazaspiro[3.3]heptane
Uniqueness
2-Phenyl-2,6-diazaspiro[3.3]heptane hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a different balance of stability, reactivity, and biological activity, making it a valuable tool in various research and industrial applications .
Properties
Molecular Formula |
C11H15ClN2 |
---|---|
Molecular Weight |
210.70 g/mol |
IUPAC Name |
2-phenyl-2,6-diazaspiro[3.3]heptane;hydrochloride |
InChI |
InChI=1S/C11H14N2.ClH/c1-2-4-10(5-3-1)13-8-11(9-13)6-12-7-11;/h1-5,12H,6-9H2;1H |
InChI Key |
BOPOYUDUVHBOSF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CN1)CN(C2)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
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